4-Chloro-3-(oxazol-5-YL)aniline
Overview
Description
“4-Chloro-3-(oxazol-5-YL)aniline” is a chemical compound with the molecular formula C9H7ClN2O . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code1S/C9H7ClN2O/c10-8-2-1-6(11)3-7(8)9-4-12-5-13-9/h1-5H,11H2
. This indicates that the compound contains nine carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom . Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 194.62 . It is a pale-yellow to yellow-brown solid . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Antimicrobial Activity
- The synthesis of novel quinazolinone derivatives, including reactions with aromatic amines such as 4-Chloro-3-(oxazol-5-yl)aniline, has been explored for antimicrobial activities (Habib, Hassan, & El‐Mekabaty, 2013).
Synthesis and Chemistry of Dithiazoles
- Research into the reaction of DABCO with 4-Chloro-5H-1,2,3-dithiazoles highlighted the synthesis and potential applications of compounds involving this compound derivatives for high yields of anilines (Koyioni, Manoli, & Koutentis, 2015).
Development of Polyactive Biocides
- The creation of 5-Chloro-3-(2-nitroethenyl)salicylic acid anilides and related substances, demonstrating new avenues for developing polyactive biocides (Asaad, Grant, & Latif, 1988).
Ortho-Chlorination of Aryls
- The exploration of 1-chloro-1,2-benziodoxol-3-one as an effective chlorinating agent for aniline derivatives, including studies on the ortho-selective chlorination under aqueous conditions, which is relevant to the modification and functionalization of anilines (Vinayak, Pardhi, Ramana, & Chandrasekharam, 2018).
Molecular Docking and Antitubercular Activity
- The synthesis and evaluation of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline derivatives for anti-tubercular activity, showcasing the potential therapeutic applications of these compounds (Dighe, Mahajan, Maste, & Bhat, 2012).
SARS-CoV-2 Antiviral Agents
- A detailed study on the synthesis and characterization of 4-chloro-6(phenylamino)-1,3,5-triazin-2-yl)amino-4-(2,4 dichlorophenyl)thiazol-5-yl-diazenyl)phenyl compounds, with molecular docking studies indicating potential as SARS-CoV-2 agents (Eno et al., 2022).
Photovoltaic and Electropolymer Applications
- Investigations into the electrochemical synthesis of novel polymers based on anilines for use in photovoltaic devices, highlighting the interdisciplinary applications of these materials in renewable energy technologies (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).
Safety and Hazards
Properties
IUPAC Name |
4-chloro-3-(1,3-oxazol-5-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-8-2-1-6(11)3-7(8)9-4-12-5-13-9/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQODRCWCBWVUQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C2=CN=CO2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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